molecular formula C7H4FN3O2 B13978658 3-Fluoro-4-nitro-1H-indazole

3-Fluoro-4-nitro-1H-indazole

Cat. No.: B13978658
M. Wt: 181.12 g/mol
InChI Key: OKYZDSUIHBJVMV-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitro-1H-indazole is a halogenated nitroindazole derivative characterized by a fluorine atom at position 3 and a nitro group (-NO₂) at position 4 of the indazole core. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring system, widely studied for their pharmacological and chemical properties. The nitro group confers electron-withdrawing effects, which can enhance reactivity in electrophilic substitution reactions and influence intermolecular interactions.

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

3-fluoro-4-nitro-2H-indazole

InChI

InChI=1S/C7H4FN3O2/c8-7-6-4(9-10-7)2-1-3-5(6)11(12)13/h1-3H,(H,9,10)

InChI Key

OKYZDSUIHBJVMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-nitro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to form the indazole ring . The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper acetate can be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-nitro-1H-indazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form different derivatives depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Amino-4-nitro-1H-indazole.

    Substitution: Various substituted indazoles depending on the nucleophile.

    Oxidation: Oxidized derivatives of the indazole ring.

Scientific Research Applications

3-Fluoro-4-nitro-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The presence of the fluorine and nitro groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound Name Substituents Molecular Formula Key Properties References
3-Fluoro-4-nitro-1H-indazole F (3), NO₂ (4) C₇H₄FN₃O₂ High reactivity due to nitro group; potential biological activity inferred from analogs.
3-Chloro-4-fluoro-6-nitro-1H-indazole Cl (3), F (4), NO₂ (6) C₇H₃ClFN₃O₂ Structural isomer with nitro at position 6; similar reactivity but altered steric and electronic profiles.
3-Chloro-4-fluoro-5-nitro-1H-indazole Cl (3), F (4), NO₂ (5) C₇H₃ClFN₃O₂ Nitro at position 5 may enhance intermolecular interactions in crystal packing.
4-Fluoro-1H-indazole F (4) C₇H₅FN₂ Simpler structure; used as a benchmark in inhibition studies (e.g., 63% inhibition efficiency).
6-Chloro-3-iodo-4-nitro-1H-indazole Cl (6), I (3), NO₂ (4) C₇H₃ClIN₃O₂ Bulky iodine substituent increases steric hindrance; safety concerns noted (GHS guidelines).
3-Amino-4-fluoro-1-methyl-1H-indazole NH₂ (3), F (4), CH₃ (1) C₈H₈FN₃ Amino group (electron donor) contrasts with nitro; improved solubility in polar solvents.

Key Observations :

Substituent Position Effects: The position of the nitro group significantly impacts reactivity and biological activity. Fluorine at position 4 (as in 4-Fluoro-1H-indazole) reduces steric bulk compared to nitro-substituted analogs, enhancing inhibition efficiency in some studies .

Halogen vs. Nitro vs. Amino Groups: Nitro (-NO₂): Increases acidity (pKa ~3–4 for indazoles) and stabilizes negative charges, facilitating interactions with enzymatic active sites . Fluoro (-F): Enhances metabolic stability and membrane permeability due to its small size and electronegativity . Amino (-NH₂): Introduces basicity (pKa ~5–6), improving solubility in aqueous environments but reducing stability under oxidative conditions .

Iodo-substituted indazoles (e.g., 6-Chloro-3-iodo-4-nitro-1H-indazole) may face challenges in bioavailability due to high molecular weight and hydrophobicity .

Structural and Electronic Analysis

  • Crystallography and Computational Studies :
    The SHELX software suite (e.g., SHELXL, SHELXT) has been instrumental in determining the crystal structures of nitroindazoles, revealing how substituent positioning affects molecular packing and hydrogen bonding . For example, nitro groups often participate in intermolecular π-π stacking, while fluorine forms weak hydrogen bonds with adjacent molecules .
  • Solubility and LogP: Nitro groups reduce aqueous solubility (logP ~1.5–2.5 for nitroindazoles) compared to amino-substituted analogs (logP ~0.5–1.0) . Fluorine’s electronegativity slightly mitigates this by increasing polarity.

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